Chondrillast-7-enol
Overview
Description
Chondrillast-7-enol, also known as (3β,24S)-Stigmast-7-en-3-ol, is a naturally occurring steroid compound. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is found in various plant species and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chondrillast-7-enol typically involves the hydrogenation of stigmasterol, a common phytosterol. The process includes:
Hydrogenation: Stigmasterol is subjected to hydrogenation using a palladium catalyst under high pressure and temperature conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Stigmasterol is extracted from plant sources such as soybeans or peanuts.
Hydrogenation: The extracted stigmasterol undergoes hydrogenation in large reactors.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Chondrillast-7-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into different sterol derivatives.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various sterol derivatives.
Substitution: Yields functionalized sterol compounds.
Scientific Research Applications
Chondrillast-7-enol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory, cholesterol-lowering, and anticancer properties.
Industry: Utilized in the production of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Chondrillast-7-enol involves its interaction with cell membranes and various molecular targets:
Molecular Targets: It targets enzymes involved in cholesterol metabolism and inflammatory pathways.
Pathways Involved: It modulates pathways such as the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway, which are crucial in metabolic and inflammatory processes
Comparison with Similar Compounds
Chondrillast-7-enol is compared with other similar compounds such as:
Stigmasterol: Both have similar structures but differ in their double bond positions.
Beta-Sitosterol: Similar in structure but has different biological activities.
Campesterol: Another phytosterol with a similar structure but distinct health benefits
Uniqueness: this compound is unique due to its specific double bond position and its potent biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBPGQYRAUQO-XCFYOIDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415282 | |
Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-35-4 | |
Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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